

# stability of reconstituted azacitidine solution at different temperatures

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## Compound of Interest

Compound Name: Azacytidine

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## Technical Support Center: Azacitidine Reconstitution Stability

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of reconstituted azacitidine solutions at various temperatures.

### Frequently Asked Questions (FAQs)

Q1: How stable is reconstituted azacitidine at room temperature?

A1: Reconstituted azacitidine is highly sensitive to room temperature and degrades rapidly. For immediate subcutaneous administration, the reconstituted product should be held at room temperature for no more than 1 hour.<sup>[1][2][3]</sup> For intravenous administration, the administration must be completed within 1 hour of reconstitution.<sup>[1][3]</sup> One study showed that at 23°C, 15% of the initial azacitidine concentration was lost after 9.6 hours.<sup>[4][5]</sup> Another source suggests that a 10% loss in concentration is observed after about 4 hours at room temperature, even when reconstituted with refrigerated water for injection.<sup>[6]</sup>

Q2: What is the stability of reconstituted azacitidine under refrigerated conditions?

A2: Refrigeration significantly extends the stability of reconstituted azacitidine. When reconstituted with sterile water for injection that has not been refrigerated, the suspension can

be stored for up to 8 hours at 2°C to 8°C.[2][4] If refrigerated (2°C to 8°C) sterile water for injection is used for reconstitution, the stability is extended to 22 hours under the same refrigerated conditions.[7][8] Some studies have shown even longer stability, with the solution remaining stable for up to 3 days[6] or even 96 hours (4 days) at 4°C when reconstituted with cold water.[9][10] However, one study observed a 32% loss after 4 days at 4°C.[4][5]

Q3: Can reconstituted azacitidine be frozen? What is its stability when frozen?

A3: Yes, freezing reconstituted azacitidine can prolong its stability. At -20°C, less than 5% of the initial concentration was lost after 23 days in one study.[4][5] Another study found that the suspension was physicochemically stable for up to 60 days when stored at -20°C.[6] A separate investigation confirmed stability for 30 days at -20°C, with the solution remaining stable for an additional 72 hours at 4°C after thawing.[9]

Q4: Does the type of storage container affect the stability of reconstituted azacitidine?

A4: The stability of reconstituted azacitidine does not appear to be significantly affected by the type of storage container. Studies have shown that the degradation rate is similar whether the solution is stored in glass vials or polypropylene syringes.[4][5][6]

Q5: How does the temperature of the reconstitution diluent affect stability?

A5: The temperature of the diluent used for reconstitution has a notable impact on the initial degradation of azacitidine. Reconstitution with cold (4°C) sterile water for injection reduces initial degradation and extends the stability of the solution compared to reconstitution with room temperature diluent.[4][5][6][9]

## Data Presentation: Stability of Reconstituted Azacitidine

Table 1: Stability of Reconstituted Azacitidine at Different Temperatures

Storage Temperature	Reconstitution Diluent	Concentration	Storage Container	Stability Data	Reference
23°C (Room Temp)	Room Temperature Sterile Water for Injection	10 or 25 mg/mL	Glass Vials & Polypropylene Syringes	15% loss after 9.6 hours	<a href="#">[4]</a> <a href="#">[5]</a>
Room Temperature	Refrigerated Water for Injection	25 mg/mL	Not Specified	10% loss after ~4 hours	<a href="#">[6]</a>
25°C (Room Temp)	Sterile Water for Injection	10 mg/mL (IV)	Infusion Bag	Must be administered within 1 hour of reconstitution	<a href="#">[1]</a> <a href="#">[3]</a>
2°C - 8°C	Sterile Water for Injection	25 mg/mL	Vial or Syringe	Stable for up to 8 hours	<a href="#">[2]</a> <a href="#">[4]</a>
2°C - 8°C	Refrigerated (2°C - 8°C) Water for Injection	25 mg/mL	Vial or Syringe	Stable for up to 22 hours	<a href="#">[7]</a> <a href="#">[8]</a>
2°C - 8°C	Cold Water for Injection	25 mg/mL	Glass Vials & Polypropylene Syringes	Stable for 3 days	<a href="#">[6]</a>
4°C	Cold (4°C) Sterile Water for Injection	10 or 25 mg/mL	Glass Vials & Polypropylene Syringes	32% loss after 4 days	<a href="#">[4]</a> <a href="#">[5]</a>
4°C	Cold (4°C) Water for Injection	Not Specified	Polypropylene Syringes	Stable for 96 hours	<a href="#">[9]</a>
-20°C	Cold (4°C) Sterile Water	10 or 25 mg/mL	Glass Vials & Polypropylene	<5% loss after 23 days	<a href="#">[4]</a> <a href="#">[5]</a>

	for Injection		e Syringes		
-20°C	Cold Water for Injection	25 mg/mL	Glass Vials & Polypropylene Syringes	Stable for 60 days	[6]
-20°C	Cold (4°C) Water for Injection	Not Specified	Polypropylene Syringes	Stable for 30 days	[9]

## Experimental Protocols

### Methodology for Stability Testing of Reconstituted Azacitidine

The stability of reconstituted azacitidine is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

#### 1. Sample Preparation:

- Vials of azacitidine are reconstituted with sterile water for injection to a specific concentration (e.g., 10 mg/mL or 25 mg/mL). [4][5]
- For studies evaluating the effect of diluent temperature, the sterile water for injection is pre-chilled to a specified temperature (e.g., 4°C). [4][5][9]
- The reconstituted solution is then drawn into polypropylene syringes or left in the original glass vials. [4][5][6]
- Samples are stored at various temperatures (e.g., 23°C, 4°C, -20°C) for predetermined time intervals. [4][5]

#### 2. HPLC Analysis:

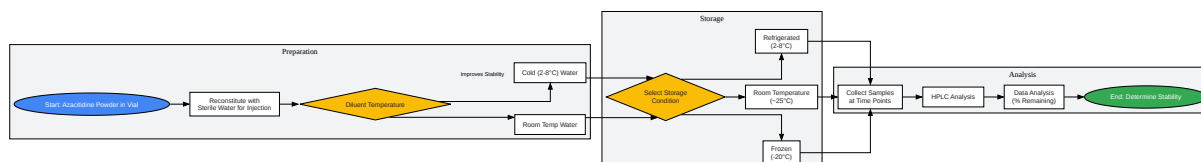
- At each time point, an aliquot of the sample is withdrawn and typically diluted to a suitable concentration for HPLC analysis. [11]
- The concentration of azacitidine is determined using a validated, stability-indicating HPLC method. This involves separating the parent drug from its degradation products.

- Typical HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., X-Terra RP18, 150 x 4.6 mm, 5  $\mu$ m).[7]
  - Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 6.5 or ammonium acetate) and an organic solvent (e.g., acetonitrile/water).[7][11]
  - Flow Rate: Typically around 0.8 to 1.0 mL/min.[7]
  - Detection: UV detection at a specific wavelength (e.g., 210 nm or 230 nm).[7][11]
  - Column Temperature: Maintained at a constant temperature (e.g., 30°C or 4°C for the autosampler).[7][11]

### 3. Data Analysis:

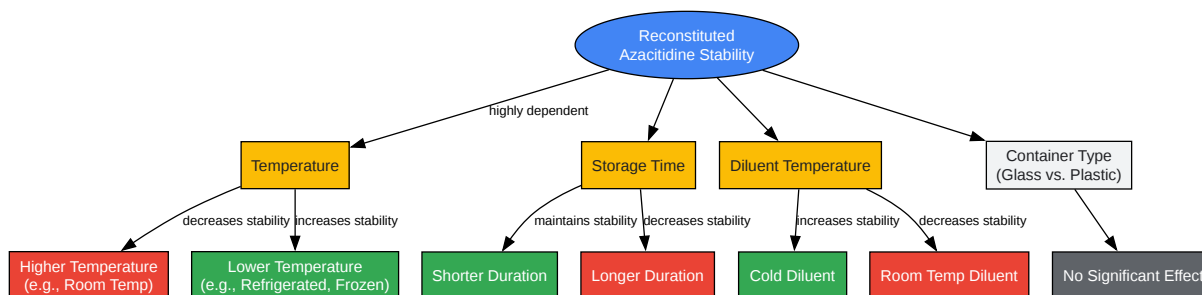
- The percentage of the initial azacitidine concentration remaining at each time point is calculated.
- The time to reach 90% of the initial concentration (T90) is often determined to establish the beyond-use date.[4]

## Visualizations



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Caption: Experimental workflow for azacitidine stability testing.



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Caption: Factors influencing reconstituted azacitidine stability.

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